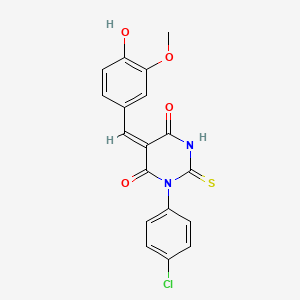
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NMP-NPAA and is synthesized through a multistep process that involves several chemical reactions.
Wissenschaftliche Forschungsanwendungen
NMP-NPAA has been extensively studied for its potential applications in various scientific fields. In particular, this compound has been investigated for its ability to act as a fluorescent probe for the detection of biologically important molecules such as proteins and nucleic acids. Additionally, NMP-NPAA has been shown to have potential as a photosensitizer for use in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent.
Wirkmechanismus
The mechanism of action for NMP-NPAA is complex and not yet fully understood. However, it is believed that this compound interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the fluorescence properties of NMP-NPAA, allowing it to act as a fluorescent probe.
Biochemical and Physiological Effects
NMP-NPAA has been shown to have minimal toxicity in vitro, making it a promising candidate for use in biological studies. Additionally, this compound has been shown to have good cell permeability, allowing it to penetrate cell membranes and interact with intracellular biomolecules. However, the long-term effects of NMP-NPAA on biological systems are not yet fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using NMP-NPAA in lab experiments is its ability to act as a fluorescent probe for the detection of biomolecules. Additionally, this compound has good cell permeability, allowing it to be used in a variety of biological systems. However, the synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield. Additionally, the long-term effects of NMP-NPAA on biological systems are not yet fully understood, limiting its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving NMP-NPAA. One potential area of investigation is the development of new fluorescent probes based on the structure of NMP-NPAA. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on biological systems. Finally, there is potential for the use of NMP-NPAA in photodynamic therapy, and further research is needed to fully explore this application.
Synthesemethoden
The synthesis of NMP-NPAA involves a multistep process that begins with the preparation of 3-(2-nitrophenyl)acrylic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with N-(1-methyl-3-phenylpropyl)amine to form N-(1-methyl-3-phenylpropyl)-3-(2-nitrophenyl)acrylamide. The synthesis method for NMP-NPAA is complex and requires careful attention to detail to ensure purity and yield.
Eigenschaften
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15(11-12-16-7-3-2-4-8-16)20-19(22)14-13-17-9-5-6-10-18(17)21(23)24/h2-10,13-15H,11-12H2,1H3,(H,20,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYUTFWQHDVJZ-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)

![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5490394.png)

![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![3-cyclopentyl-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5490419.png)
![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)


![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)